molecular formula C8H5FO2 B159441 2-(2-Fluorophenyl)-2-oxoacetaldehyde CAS No. 137684-19-6

2-(2-Fluorophenyl)-2-oxoacetaldehyde

Cat. No.: B159441
CAS No.: 137684-19-6
M. Wt: 152.12 g/mol
InChI Key: BDWWAKRHLUJILP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an oxoacetaldehyde group

Scientific Research Applications

2-(2-Fluorophenyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-oxoacetaldehyde typically involves the introduction of a fluorine atom into a phenyl ring followed by the formation of the oxoacetaldehyde group. One common method involves the reaction of 2-fluorobenzaldehyde with a suitable oxidizing agent to form the desired compound. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-Fluorophenyl)acetic acid.

    Reduction: Formation of 2-(2-Fluorophenyl)-2-hydroxyacetaldehyde.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl structure.

    2-Fluorobenzaldehyde: A precursor in the synthesis of 2-(2-Fluorophenyl)-2-oxoacetaldehyde.

    2-Fluorophenylacetic acid: A product formed from the oxidation of this compound.

Uniqueness

This compound is unique due to its specific combination of a fluorophenyl group and an oxoacetaldehyde group

Properties

IUPAC Name

2-(2-fluorophenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWWAKRHLUJILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382546
Record name 2-(2-fluorophenyl)-2-oxoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137684-19-6
Record name 2-Fluoro-α-oxobenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137684-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-fluorophenyl)-2-oxoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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